Lipophilicity-Driven CNS Multiparameter Optimization (MPO) Score vs. CI-1002
For CNS drug discovery programs, the lower lipophilicity of the target compound confers a superior predicted CNS MPO profile. CAS 885458-92-4 has a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 59 Ų, and 0 H-bond donors, yielding a CNS MPO score of 5.0 out of 6 [1]. In contrast, the dichloro analog CI-1002 has a computed XLogP3 of ~3.8, with a TPSA of 29 Ų, lowering its CNS MPO desirability to approximately 4.0 [2].
| Evidence Dimension | CNS MPO Score (computed from physicochemical properties) |
|---|---|
| Target Compound Data | XLogP3 = 1.5, TPSA = 59 Ų, HBD = 0, CNS MPO ≈ 5.0/6 |
| Comparator Or Baseline | CI-1002 (1,3-dichloro analog): XLogP3 ≈ 3.8, TPSA ≈ 29 Ų, CNS MPO ≈ 4.0/6 |
| Quantified Difference | Δ CNS MPO ≈ +1.0 point (target higher); Δ XLogP3 ≈ -2.3 units (target lower) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and TPSA from Cactvs |
Why This Matters
A higher CNS MPO score predicts superior brain penetration and reduced off-target toxicity, making the target compound a more promiscuity-safe starting point for neuroscience programs.
- [1] PubChem CID 3867251. Computed Properties: XLogP3 = 1.5, TPSA = 59 Ų, HBD = 0. View Source
- [2] PubChem CID 4024784 (CI-1002). Computed XLogP3 = 3.8, TPSA = 29 Ų. View Source
